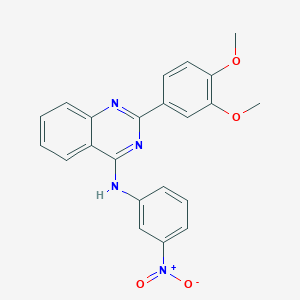![molecular formula C21H20ClF3N2O4 B10779962 (4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B10779962.png)
(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHEMBL2443061 is a bioactive molecule with drug-like properties. It is known for its antagonist activity at the human TRPM8 receptor, which is expressed in Chinese Hamster Ovary cells. This compound has shown significant potential in various scientific research applications due to its high affinity and specificity .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CHEMBL2443061 involve several steps. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using large reactors and continuous flow processes to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
CHEMBL2443061 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CHEMBL2443061 may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .
Wissenschaftliche Forschungsanwendungen
CHEMBL2443061 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the TRPM8 receptor and its role in various physiological processes.
Biology: It is used to investigate the mechanisms of action of TRPM8 antagonists and their potential therapeutic applications.
Industry: It is used in the development of new drugs and therapeutic agents targeting the TRPM8 receptor.
Wirkmechanismus
The mechanism of action of CHEMBL2443061 involves its binding to the TRPM8 receptor, which is a member of the transient receptor potential ion channel family. By binding to this receptor, CHEMBL2443061 inhibits the influx of calcium ions, thereby modulating the activity of the receptor and its downstream signaling pathways. This inhibition can lead to various physiological effects, such as pain relief and anti-cancer activity .
Vergleich Mit ähnlichen Verbindungen
CHEMBL2443061 is unique in its high affinity and specificity for the TRPM8 receptor. Similar compounds include other TRPM8 antagonists, such as BDBM50442406 and other ligands listed in the BindingDB database. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C21H20ClF3N2O4 |
|---|---|
Molekulargewicht |
456.8 g/mol |
IUPAC-Name |
(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C21H20ClF3N2O4/c22-16-3-1-2-15-17(28)12-20(31-18(15)16)8-10-27(11-9-20)19(29)26-13-4-6-14(7-5-13)30-21(23,24)25/h1-7,17,28H,8-12H2,(H,26,29)/t17-/m1/s1 |
InChI-Schlüssel |
UQEATFAWAKBMKD-QGZVFWFLSA-N |
Isomerische SMILES |
C1CN(CCC12C[C@H](C3=C(O2)C(=CC=C3)Cl)O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Kanonische SMILES |
C1CN(CCC12CC(C3=C(O2)C(=CC=C3)Cl)O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid;hydride](/img/structure/B10779883.png)
![(1R,2S,3R,5R)-3-[[2-[(2,6-dimethylpyridin-4-yl)amino]-5-quinolin-2-ylpyrimidin-4-yl]amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B10779895.png)
![N'-[1-[2-(diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B10779898.png)

![N-ethyl-5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10779907.png)
![2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B10779909.png)
![DL-N(1)Trp-DL-Phe-DL-Phe-DL-Asn-DL-Tyr-DL-Tyr-DL-Trp-OH.cyclo[DL-Ala-DL-Pro-DL-Asp(1)-Gly-DL-Asn-DL-Trp-DL-His-Gly-DL-xiThr]](/img/structure/B10779913.png)
![cyclo[2Nal-Pro-D-Tyr-Arg-Arg]](/img/structure/B10779917.png)
![5-[(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]oct-2-en-3-yl]-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-2-(2,3-dihydro-1-benzofuran-6-ylmethylamino)pyridine-3-carboxamide](/img/structure/B10779939.png)
![2-Acetylamino-N-[2-(4-butyryl-4-phenyl-piperidin-1-yl)-1-(4-methoxy-benzyl)-2-oxo-ethyl]-3-(1H-imidazol-4-yl)-propionamide](/img/structure/B10779940.png)
![N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide](/img/structure/B10779942.png)
![methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate](/img/structure/B10779950.png)
![3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B10779954.png)
![Tert-Butyl 6-((2-Chloro-4-(Dimethylcarbamoyl)phenyl)amino)-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B10779966.png)